4-[6-(3-chlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]phenyl methyl ether
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Overview
Description
4-[6-(3-chlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]phenyl methyl ether is a heterocyclic compound that belongs to the class of triazolothiadiazoles. These compounds are known for their diverse biological activities, including antimicrobial, antifungal, anti-inflammatory, and anticancer properties. The unique structure of this compound, featuring both triazole and thiadiazole rings, contributes to its potential as a pharmacologically active agent.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-chlorophenyl)-3-(4-methoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves the cyclization of appropriate hydrazine derivatives with thiocarbonyl compounds. One common method includes:
Starting Materials: 3-chlorobenzohydrazide and 4-methoxybenzohydrazide.
Reaction with Carbon Disulfide: These hydrazides are reacted with carbon disulfide in the presence of a base such as potassium hydroxide to form the corresponding dithiocarbazates.
Cyclization: The dithiocarbazates are then cyclized using hydrazine hydrate to form the triazolothiadiazole core.
Industrial Production Methods
For industrial-scale production, the process may involve:
Optimization of Reaction Conditions: Using automated reactors to control temperature, pressure, and reaction time precisely.
Purification: Employing techniques such as recrystallization, column chromatography, or distillation to obtain high-purity products.
Scalability: Ensuring the process is scalable by using cost-effective reagents and solvents, and minimizing waste production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially reducing the nitro groups or other reducible functionalities.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, often in solvents like ethanol or tetrahydrofuran.
Substitution: Halogenating agents, nitrating agents, or alkylating agents, typically in the presence of catalysts or under reflux conditions.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Halogenated, nitrated, or alkylated derivatives.
Scientific Research Applications
Chemistry
In chemistry, 6-(3-chlorophenyl)-3-(4-methoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is used as a building block for the synthesis of more complex molecules
Biology
Biologically, this compound has shown promise in antimicrobial and antifungal studies. It can inhibit the growth of various bacterial and fungal strains, making it a candidate for the development of new antibiotics or antifungal agents.
Medicine
In medicine, the compound’s anti-inflammatory and anticancer properties are of particular interest. It has been studied for its ability to inhibit certain enzymes and pathways involved in inflammation and cancer progression, suggesting potential therapeutic applications.
Industry
Industrially, the compound can be used in the development of new materials with specific properties, such as enhanced durability or resistance to microbial growth. It may also find applications in the agricultural sector as a pesticide or herbicide.
Mechanism of Action
The mechanism of action of 6-(3-chlorophenyl)-3-(4-methoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with various molecular targets. These may include:
Enzyme Inhibition: The compound can inhibit enzymes such as cyclooxygenase (COX) involved in inflammation or topoisomerase involved in DNA replication.
Pathway Modulation: It can modulate signaling pathways, such as the NF-κB pathway, which plays a role in inflammation and cancer.
Receptor Binding: The compound may bind to specific receptors on cell surfaces, altering cellular responses and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 6-(3-Chlorophenyl)-3-(4-nitrophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- 6-(3-Chlorophenyl)-3-(4-hydroxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- 6-(3-Chlorophenyl)-3-(4-methylphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Uniqueness
The uniqueness of 6-(3-chlorophenyl)-3-(4-methoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole lies in its specific substituents, which confer distinct chemical and biological properties. The presence of the methoxy group enhances its potential interactions with biological targets, possibly increasing its efficacy in therapeutic applications compared to its analogs.
This compound’s combination of a chlorophenyl and a methoxyphenyl group within the triazolothiadiazole framework makes it a versatile and valuable molecule for further research and development in various scientific fields.
Properties
Molecular Formula |
C16H11ClN4OS |
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Molecular Weight |
342.8 g/mol |
IUPAC Name |
6-(3-chlorophenyl)-3-(4-methoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C16H11ClN4OS/c1-22-13-7-5-10(6-8-13)14-18-19-16-21(14)20-15(23-16)11-3-2-4-12(17)9-11/h2-9H,1H3 |
InChI Key |
HSGUXJUUGKRHDO-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C2=NN=C3N2N=C(S3)C4=CC(=CC=C4)Cl |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN=C3N2N=C(S3)C4=CC(=CC=C4)Cl |
Origin of Product |
United States |
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